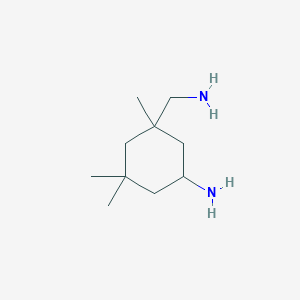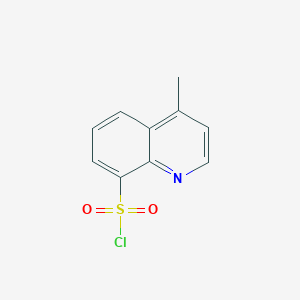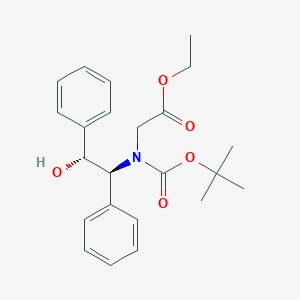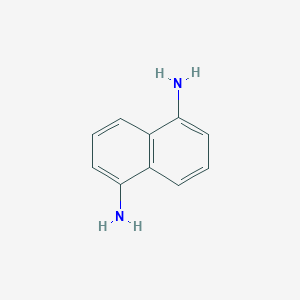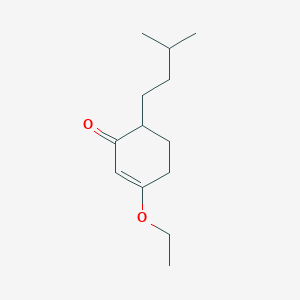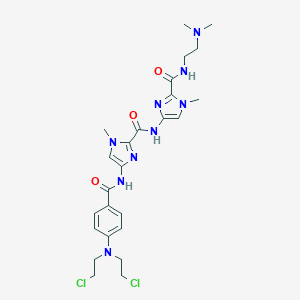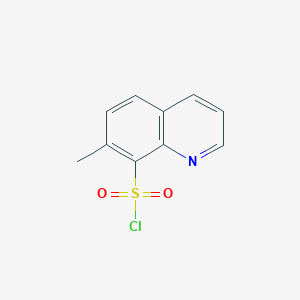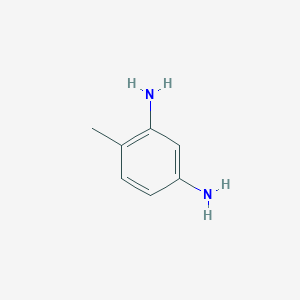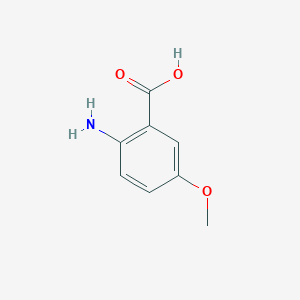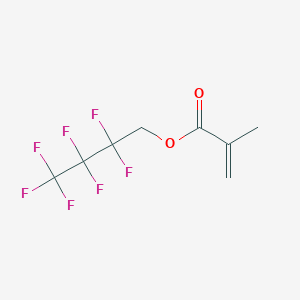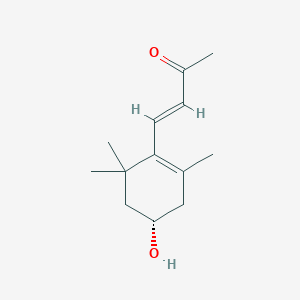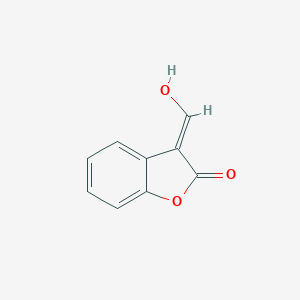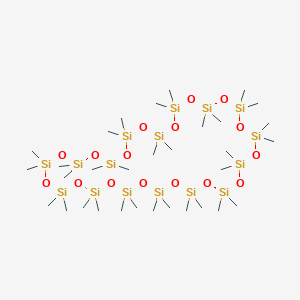
Cyclohexadecasiloxane, dotriacontamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexadecasiloxane, dotriacontamethyl- is a cyclic siloxane with a chemical formula of C48H96O6Si18. It is commonly referred to as D6 and is used in various industrial applications, including personal care products, electronics, and textiles. However, due to its potential environmental and health risks, there has been significant scientific research conducted on D6 in recent years.
Wirkmechanismus
The mechanism of action of D6 is not fully understood. However, studies have suggested that it may disrupt endocrine function and have toxic effects on various organs and tissues, including the liver, kidneys, and reproductive system. Additionally, D6 has been found to have estrogenic activity, which may contribute to its potential health risks.
Biochemische Und Physiologische Effekte
Studies have shown that exposure to D6 can lead to various biochemical and physiological effects. In animal studies, D6 has been found to cause liver damage, kidney damage, and reproductive toxicity. Additionally, D6 has been found to have neurotoxic effects and may contribute to developmental and behavioral abnormalities.
Vorteile Und Einschränkungen Für Laborexperimente
D6 is commonly used in laboratory experiments as a solvent and a standard reference material. It is advantageous because of its high purity and stability. However, due to its potential health risks, it is important to handle D6 with caution and follow appropriate safety protocols.
Zukünftige Richtungen
There are several future directions for research on D6. One area of focus is on developing alternative chemicals and methods for industrial applications that do not pose the same environmental and health risks as D6. Additionally, further research is needed to fully understand the mechanism of action of D6 and its potential health effects. This includes investigating the long-term effects of exposure to D6 and its metabolites in humans and wildlife. Finally, there is a need for improved monitoring and regulation of D6 to minimize its environmental and health impacts.
Synthesemethoden
D6 is typically synthesized through a process called ring-opening polymerization of hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4). This process involves the use of catalysts and high temperatures to form the cyclic structure of D6.
Wissenschaftliche Forschungsanwendungen
D6 has been extensively studied in scientific research due to its potential environmental and health risks. It has been identified as a persistent organic pollutant (POP) and has been found in various environmental matrices, including air, water, soil, and sediment. Additionally, D6 has been detected in human tissues and breast milk, raising concerns about its potential health effects.
Eigenschaften
CAS-Nummer |
150026-95-2 |
|---|---|
Produktname |
Cyclohexadecasiloxane, dotriacontamethyl- |
Molekularformel |
C32H96O16Si16 |
Molekulargewicht |
1186.5 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28,30,30,32,32-dotriacontamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32-hexadecasilacyclodotriacontane |
InChI |
InChI=1S/C32H96O16Si16/c1-49(2)33-50(3,4)35-52(7,8)37-54(11,12)39-56(15,16)41-58(19,20)43-60(23,24)45-62(27,28)47-64(31,32)48-63(29,30)46-61(25,26)44-59(21,22)42-57(17,18)40-55(13,14)38-53(9,10)36-51(5,6)34-49/h1-32H3 |
InChI-Schlüssel |
MZOAFPGUGMRIHV-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Kanonische SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)
